methyl (2E)-3-[6-chloro-5-(2,2-dimethylpropanamido)pyridin-2-yl]prop-2-enoate
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Overview
Description
Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate is a chemical compound with the molecular formula C14H17ClN2O3 and a molecular weight of 296.75 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a pivalamido group, as well as an acrylate ester moiety. It is used primarily in research settings and is known for its unique chemical properties.
Preparation Methods
The synthesis of Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-5-pivalamidopyridine.
Reaction with Acrylate: The 6-chloro-5-pivalamidopyridine is then reacted with methyl acrylate under specific conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Chemical Reactions Analysis
Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Research involving this compound includes the development of potential therapeutic agents, particularly in the field of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic research.
Comparison with Similar Compounds
Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate can be compared with similar compounds such as:
Ethyl 2-cyano-3-(5-methyl-2-furyl)acrylate: This compound has a similar acrylate ester moiety but differs in the substituents on the aromatic ring.
Ethyl 2-cyano-3-((2-methyl-1,3-benzothiazol-6-yl)amino)acrylate: This compound contains a benzothiazole ring instead of a pyridine ring.
Ethyl 2-cyano-3-((2-methyl-1,3-benzoxazol-5-yl)amino)acrylate: This compound features a benzoxazole ring, providing different chemical properties and reactivity.
Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate stands out due to its unique combination of a chloro-substituted pyridine ring and a pivalamido group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-[6-chloro-5-(2,2-dimethylpropanoylamino)pyridin-2-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-14(2,3)13(19)17-10-7-5-9(16-12(10)15)6-8-11(18)20-4/h5-8H,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSQVTYEWVSSBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)C=CC(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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